2-(3-Methylbutan-2-yl)pyridine
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Overview
Description
2-(3-Methylbutan-2-yl)pyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 3-methylbutan-2-yl group at the second position. Pyridines are widely studied due to their presence in many natural products, pharmaceuticals, and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutan-2-yl)pyridine typically involves the alkylation of pyridine with an appropriate alkyl halide. One common method is the reaction of pyridine with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques may also be employed to improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbutan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives, sulfonylated pyridine derivatives, nitrated pyridine derivatives.
Scientific Research Applications
2-(3-Methylbutan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 3-methylbutan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the 3-methylbutan-2-yl group.
2-Methylpyridine: A pyridine derivative with a methyl group at the second position.
2-Ethylpyridine: A pyridine derivative with an ethyl group at the second position.
Comparison: 2-(3-Methylbutan-2-yl)pyridine is unique due to the presence of the 3-methylbutan-2-yl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets compared to simpler pyridine derivatives. The larger alkyl group can also affect the compound’s overall shape and conformation, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-(3-methylbutan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHKZSPESVTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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